molecular formula C17H21N3O4S2 B2850462 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034265-13-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2850462
CAS No.: 2034265-13-7
M. Wt: 395.49
InChI Key: LOUXINNIZMJMGW-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound featuring a unique combination of furan, thiophene, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with an imidazole derivative. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and imidazole rings, which confer distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-12(2)16-19-15(9-20(16)3)26(22,23)18-11-17(21,13-6-7-24-10-13)14-5-4-8-25-14/h4-10,12,18,21H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUXINNIZMJMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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